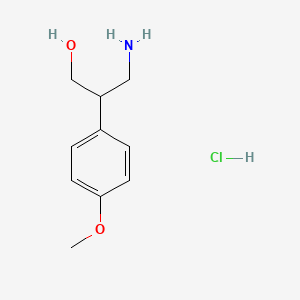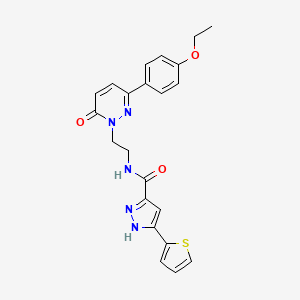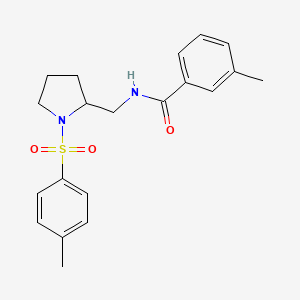
2-Naphthalenepropanoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenepropanoic acid, α-hydroxy-, methyl ester, also known as Methyl 2-Hydroxy-3-(2-naphthyl)propanoate, is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 . It is used in various chemical reactions .
Synthesis Analysis
The synthesis of an ester, such as 2-Naphthalenepropanoic acid, methyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Molecular Structure Analysis
Esters, including 2-Naphthalenepropanoic acid, methyl ester, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .Chemical Reactions Analysis
Esters undergo various types of reactions. For instance, they can undergo esterification, a reaction in which an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . They can also react with diazomethane to produce methyl esters .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . The boiling point of 2-Naphthalenepropanoic acid, methyl ester is predicted to be 389.8±22.0 °C, and its density is predicted to be 1±0.06 g/cm3 .Aplicaciones Científicas De Investigación
- Application : KHG26792 , a novel azetidine derivative (methyl 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), shows promise in protecting against ischemia/reperfusion (I/R) brain injury. It improves neurological deficits, suppresses apoptosis, and attenuates inflammation and oxidative stress .
- Application : Researchers have utilized 2-naphthol in multicomponent reactions to construct diverse N/O-containing heterocyclic frameworks. These heterocycles find applications in medicinal chemistry, material science, and agrochemistry .
- Application : It contributes to the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, and naphthopyrans, which exhibit various biological activities .
- Application : Researchers have harnessed 2-naphthol-based multicomponent reactions to rapidly synthesize versatile bioactive heterocycles. These compounds have potential in drug discovery and material science .
Neuroprotection and Stroke Therapy
Heterocyclic Synthesis
Synthetic Utility in Privileged Scaffolds
Multicomponent Reactions for Bioactive Heterocycles
Diaryliodonium Salt Synthesis
Mecanismo De Acción
Target of Action
Related compounds have been studied for their neuroprotective effects .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit apoptotic damage, modulate inflammation, scavenge free radicals, ameliorate oxidative stress, and improve the energy metabolism of the brain .
Biochemical Pathways
Related compounds have shown to affect pathways related to inflammation and oxidative stress by upregulating sod and catalase activity, gsh, p-akt, mitochondrial atp, na+, k±atpase, cytochrome c oxidase, and soluble rage and downregulating inos, hyoup1, and mmp-3 .
Result of Action
Related compounds have shown to significantly improve neurological deficits and brain edema and suppress i/r-induced apoptosis .
Direcciones Futuras
Recent research highlights the potential for sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . This suggests that 2-Naphthalenepropanoic acid, methyl ester and similar compounds could have a significant role in future chemical industry developments .
Propiedades
IUPAC Name |
methyl 3-naphthalen-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJQGOOCIHSZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone](/img/structure/B2789514.png)

![2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole](/img/structure/B2789519.png)
![(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2789520.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2789524.png)

![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2789527.png)
![3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2789528.png)